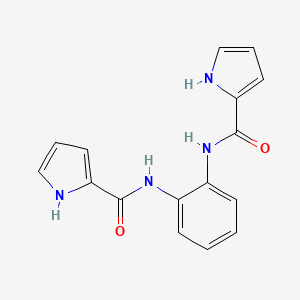![molecular formula C17H26O2 B14228118 2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate CAS No. 535931-20-5](/img/structure/B14228118.png)
2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is an organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate typically involves the reaction of cyclopentadiene derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of cyclopentadiene and ethyl bromide in the presence of a strong base such as sodium hydride to form the diethyl-substituted cyclopentadiene intermediate. This intermediate is then reacted with prop-2-enoic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other substituents using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bi(cyclopentylidene): A structurally related compound with similar bicyclic features.
2-Cyclopenten-1-one: Another related compound with a cyclopentene ring structure.
Uniqueness
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is unique due to its specific substitution pattern and the presence of the prop-2-enoate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
535931-20-5 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[2-ethyl-5-(2-ethylcyclopentylidene)cyclopentyl] prop-2-enoate |
InChI |
InChI=1S/C17H26O2/c1-4-12-8-7-9-14(12)15-11-10-13(5-2)17(15)19-16(18)6-3/h6,12-13,17H,3-5,7-11H2,1-2H3 |
Clé InChI |
ZVFFTRKXKAUDRY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=C2CCCC2CC)C1OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

propanedioate](/img/structure/B14228060.png)
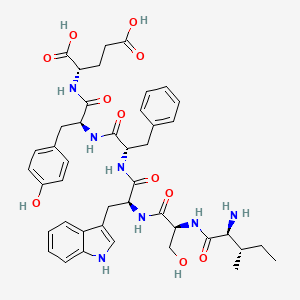
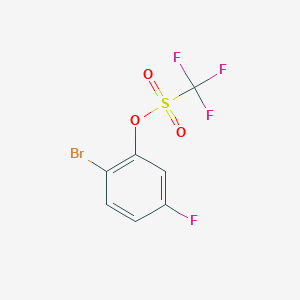
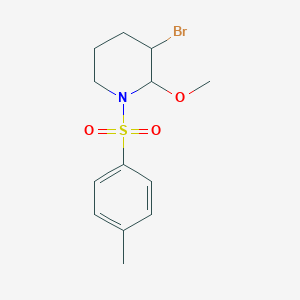
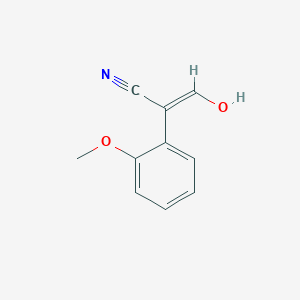
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
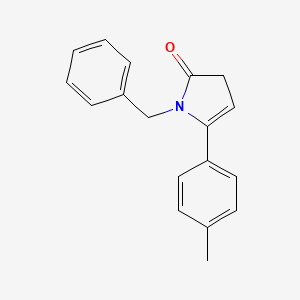
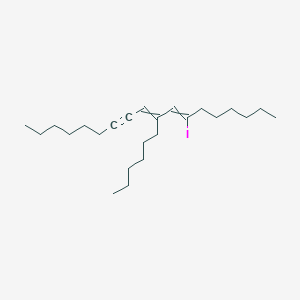
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
